Gallium-rhodium is a compound formed from the elements gallium and rhodium. Gallium, with the symbol Ga and atomic number 31, is a soft, silvery-blue metal that is primarily known for its low melting point and ability to remain liquid near room temperature. Rhodium, on the other hand, is a rare, silvery-white transition metal represented by the symbol Rh and atomic number 45. It is notable for its high reflectivity and resistance to corrosion. Gallium-rhodium compounds have garnered interest due to their potential applications in various fields, including catalysis and materials science.
Gallium was discovered in 1875 by Paul-Émile Lecoq de Boisbaudran, while rhodium was discovered earlier in 1803 by William Hyde Wollaston. Both elements belong to different groups in the periodic table: gallium is part of group 13 (the boron group), whereas rhodium belongs to group 9 (the platinum group). The combination of these two elements can result in complex compounds that exhibit unique properties distinct from their individual components.
Gallium-rhodium compounds can be synthesized through several methods:
The direct combination method typically requires temperatures exceeding 1000 °C to achieve a complete reaction between gallium and rhodium. Chemical vapor deposition can occur at lower temperatures but requires precise control over pressure and temperature to ensure uniform film thickness.
Gallium-rhodium compounds exhibit various molecular structures depending on their stoichiometry and synthesis method. For example, binary compounds may form crystalline structures characterized by specific lattice parameters.
The structural data for gallium-rhodium compounds often includes parameters such as bond lengths and angles, which can be determined through techniques like X-ray diffraction. These data provide insights into the electronic properties of the material.
Gallium-rhodium compounds can participate in several chemical reactions:
The stability of gallium-rhodium complexes often depends on the oxidation state of rhodium and the nature of ligands involved. For instance, rhodium complexes with carbon monoxide as ligands are known to be particularly stable.
The mechanism of action for gallium-rhodium compounds often involves their role as catalysts in chemical reactions. For example, in hydrogenation reactions, these compounds facilitate the addition of hydrogen across double bonds in organic molecules.
Kinetic studies reveal that gallium-rhodium catalysts exhibit high turnover frequencies, indicating their efficiency in promoting chemical transformations without being consumed in the process.
Gallium-rhodium compounds have several scientific uses:
Gallium-rhodium metal-organic frameworks (MOFs) represent a frontier in hybrid material design, leveraging gallium’s iron-mimicking properties and rhodium’s catalytic functionality. These frameworks are synthesized through hydrothermal, microwave-assisted, or electrochemical methods, where gallium nodes coordinate with multidentate organic linkers (e.g., benzenetricarboxylic acid) to form crystalline lattices. Rhodium nanoparticles are subsequently anchored via in situ reduction or post-synthetic deposition. The porous architecture enhances gallium solubility in physiological environments while enabling coloading of antibiotics or biomolecules. For example, Ga-MIL-61 frameworks exhibit octahedral geometries with surface areas exceeding 1,000 m²/g, facilitating high rhodium dispersion (up to 15 wt%) [2].
Functionalization strategies include:
Table 1: Gallium-Rhodium MOF Architectures
MOF Type | Linker Formula | Geometry | Rh Loading (wt%) | Application |
---|---|---|---|---|
Ga-MIL-61 | H₄btec (1,2,4,5-benzenetetracarboxylic acid) | Octahedral | 5–8 | Antibacterial |
Ga-MIL-96 | H₃btc (1,3,5-benzenetricarboxylic acid) | Hexagonal | 10–12 | Drug delivery |
SNNU-63 | PTC (perylene-3,4,9,10-tetracarboxylate) | Tetrahedral | 12–15 | Catalysis |
Molecular beam epitaxy (MBE) enables atomic-scale precision in gallium-rhodium nanostructure fabrication. This ultra-high vacuum (UHV) technique (base pressure: 10⁻¹⁰ Torr) employs effusion cells to vaporize gallium and rhodium onto heated substrates (e.g., GaN nanowires), forming epitaxial layers. Key advances include:
MBE-synthesized Rh/GaN₁₋ₓOₓ achieves CO production rates of 127 mmol·gcat⁻¹·h⁻¹ at 290°C—three orders higher than commercial Rh/Al₂O₃—due to enhanced charge transfer at the metal-support interface [3].
Table 2: MBE Parameters for Ga-Rh Nanostructures
Parameter | Gallium Source | Rhodium Source | Substrate | Deposition Rate |
---|---|---|---|---|
Crucible Material | pBN | Tungsten | GaN/Si | 0.1–0.3 nm/s |
Temperature | 1,100–1,200°C | 1,500–1,600°C | 500–600°C | - |
Beam Equivalent Pressure | 10⁻⁷–10⁻⁸ Torr | 10⁻⁸–10⁻⁹ Torr | - | - |
Gallium-rhodium composites integrate liquid metal (LM) versatility with rhodium’s catalytic/electronic properties. Top-down and bottom-up strategies yield multifunctional hybrids:
Table 3: Functional Ga-Rh Hybrid Composites
Composite Type | Fabrication Method | Size Range | Functionality | Application |
---|---|---|---|---|
Rh-EGaIn/PDA NPs | Ultrasonication + self-polymerization | 100–200 nm | Photothermal conversion (η=50%) | Tumor ablation |
GaRh-pNIPAM | RAFT polymerization | 70–150 nm | LCST-triggered release | Drug delivery |
Rh/Ga-In NWs | Galvanic replacement | 5–10 nm Rh on NWs | Electrocatalysis | Fuel cells |
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